molecular formula C21H19ClN2O4S2 B6569613 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide CAS No. 946283-12-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide

Cat. No.: B6569613
CAS No.: 946283-12-1
M. Wt: 463.0 g/mol
InChI Key: BJWMUERZIMKDKM-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide is a complex organic compound notable for its unique molecular structure and significant application in various scientific fields. Its synthesis and chemical properties make it an interesting subject for study in chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. Starting with the preparation of the core tetrahydroquinoline structure, this may involve cyclization reactions facilitated by catalysts such as Lewis acids. The subsequent introduction of the benzenesulfonyl and chlorobenzene sulfonamide groups is achieved through a sequence of substitution reactions, often using reagents like sulfonyl chlorides and aromatic amines under controlled temperatures and pH conditions.

Industrial Production Methods: In an industrial context, the production of this compound would require scaling up the laboratory synthetic routes. This includes optimizing reaction conditions for large-scale reactors, ensuring high purity of intermediates, and employing robust purification methods like crystallization or chromatography. Industrial methods also emphasize cost-effectiveness and efficiency, using readily available raw materials and minimizing waste by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation reactions where specific functional groups are converted to more oxidized forms.

  • Reduction: It is also susceptible to reduction, especially in the presence of hydrogenation catalysts.

  • Substitution: Various substitution reactions can occur, particularly electrophilic aromatic substitution given its aromatic groups.

Common Reagents and Conditions Used:
  • Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

  • Catalysts: Catalysts like palladium on carbon (Pd/C) can be employed in hydrogenation reactions.

Major Products Formed from These Reactions: The products formed will depend on the reaction conditions and reagents. For example, oxidation may yield quinone derivatives, while reduction might produce different hydrogenated analogs.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide finds applications in various scientific research areas:

  • Chemistry: Its unique structure makes it a valuable subject in the study of synthetic methodologies and reaction mechanisms.

  • Biology: It can be used to investigate biological processes due to its potential interactions with biological macromolecules.

  • Medicine: Potential pharmacological properties make it a candidate for drug development, especially in targeting specific cellular pathways.

  • Industry: It could be utilized in the manufacturing of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison with Other Compounds: When compared to similar compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide stands out due to its unique structural features and the specific reactivity it exhibits. Similar compounds might include other sulfonamides or tetrahydroquinoline derivatives, but each has distinct properties based on their substituents.

List of Similar Compounds:
  • Sulfonamide Derivatives: N-(benzenesulfonyl)-p-toluenesulfonamide

  • Tetrahydroquinoline Derivatives: 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

This compound is indeed a fascinating compound, offering a wealth of possibilities for research and application in various scientific domains.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-17-7-4-10-20(15-17)29(25,26)23-18-11-12-21-16(14-18)6-5-13-24(21)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWMUERZIMKDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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